N-(2,6-Dichlorophenyl)anthranilic acid
Description
Structural Classification and Nomenclature in Academic Literature
N-(2,6-Dichlorophenyl)anthranilic acid is an aromatic compound structurally classified as an N-arylanthranilic acid. sciepub.com Its core structure consists of an anthranilic acid moiety (2-aminobenzoic acid) where the amino group is substituted with a 2,6-dichlorophenyl group. ontosight.ai This specific arrangement of a benzoic acid ring linked to a dichlorinated phenyl ring via an amino bridge is crucial to its chemical properties and biological reactivity. ontosight.ai
In academic and chemical literature, the compound is identified by several names and chemical identifiers, which are standardized to ensure clarity and precision in research communication. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(2,6-dichloroanilino)benzoic acid. nih.gov
Table 1: Chemical Identifiers for this compound
| Identifier Type | Identifier |
|---|---|
| IUPAC Name | 2-(2,6-dichloroanilino)benzoic acid nih.gov |
| Molecular Formula | C13H9Cl2NO2 nih.gov |
| CAS Number | 13625-57-5 nih.gov |
| Synonyms | Benzoic acid, 2-((2,6-dichlorophenyl)amino)-; 2-((2,6-Dichlorophenyl)amino)benzoic acid; o-(2,6-Dichloroanilino)benzoic acid ontosight.ainih.gov |
Overview of General Research Significance in Life Sciences and Medical Technology
The significance of this compound in life sciences and medical technology is primarily linked to its role as a synthetic intermediate and a scaffold for developing new pharmaceutical compounds. ontosight.ai Its unique structure allows for interactions with various biological targets. ontosight.ai Researchers have explored compounds with similar structures for a range of potential therapeutic effects, including anti-inflammatory, antibacterial, and antifungal properties. ontosight.ai
The application of such derivatives is an area of ongoing investigation in medical technology, including potential uses in advanced drug delivery systems and the development of new diagnostic tools. ontosight.ai The core anthranilic acid structure provides a versatile template that medicinal chemists can modify to enhance biological activity and explore structure-activity relationships for various therapeutic targets. researchgate.net
Historical Context of Anthranilic Acid Derivatives in Pharmaceutical Research
The exploration of anthranilic acid derivatives in pharmaceutical research has a rich history, dating back to early investigations into non-narcotic analgesics. sciepub.com These derivatives are direct structural analogs of salicylic (B10762653) acid derivatives. sciepub.com A significant breakthrough in this area was the development of the "fenamates," a class of non-steroidal anti-inflammatory drugs (NSAIDs) based on the N-phenylanthranilic acid pharmacophore. researchgate.neteurekaselect.com
The fenamate class includes several clinically important drugs, such as Mefenamic acid, Flufenamic acid, and Meclofenamic acid, which possess analgesic, anti-inflammatory, and antipyretic properties. sciepub.comresearchgate.net The research into these compounds demonstrated that substitutions on both the anthranilic acid and the N-phenyl rings could significantly modulate the pharmacological profile. nih.gov This historical success established anthranilic acid derivatives as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in active pharmaceutical agents. researchgate.net This legacy continues to inspire the synthesis and investigation of new derivatives, like this compound, for novel therapeutic applications. ijpsjournal.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,6-dichloroanilino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-9-5-3-6-10(15)12(9)16-11-7-2-1-4-8(11)13(17)18/h1-7,16H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFKIFYBYASEDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10159750 | |
| Record name | N-(2,6-Dichlorophenyl)anthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10159750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13625-57-5 | |
| Record name | N-(2,6-Dichlorophenyl)anthranilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013625575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2,6-Dichlorophenyl)anthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10159750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Advanced Synthetic Methodologies and Chemical Transformations
Optimized Synthesis Pathways for N-(2,6-Dichlorophenyl)anthranilic Acid and Analogues
The construction of the this compound core and its analogues relies on efficient bond-forming reactions. Key strategies include coupling reactions, intramolecular cyclizations, and the use of novel catalyst systems to improve yield, selectivity, and environmental sustainability.
Coupling Reactions for Anilines and Anthranilic Acid Precursors
The formation of the diarylamine structure of this compound is typically achieved through cross-coupling reactions. The Ullmann condensation and the Buchwald-Hartwig amination are prominent methods for this transformation.
The Ullmann condensation is a classical copper-catalyzed reaction that couples an aryl halide with an amine. wikipedia.org In the context of N-aryl anthranilic acid synthesis, this involves the reaction of an aniline (B41778) derivative with a halogenated benzoic acid. wikipedia.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern modifications have introduced the use of soluble copper catalysts supported by ligands, which can lead to improved yields and milder reaction conditions. wikipedia.org A modified Ullmann coupling reaction utilizing potassium 2-bromobenzoate, substituted anilines, and copper acetate (B1210297) in an ionic liquid has been reported as a simple, environmentally friendly, and high-yielding protocol. colab.ws
The Buchwald-Hartwig amination offers a palladium-catalyzed alternative for the formation of C-N bonds. wikipedia.orgorganic-chemistry.org This reaction has become a powerful tool in organic synthesis due to its broad substrate scope and tolerance of various functional groups. wikipedia.org The development of specialized phosphine (B1218219) ligands has been crucial to the success of this reaction, enabling the coupling of a wide range of aryl halides and amines with high efficiency. wikipedia.orgyoutube.com While initially developed for aryl halides, the scope has expanded to include aryl triflates and other pseudohalides. organic-chemistry.org The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination. youtube.com
| Reaction | Catalyst | Key Features | Typical Precursors |
|---|---|---|---|
| Ullmann Condensation | Copper-based (e.g., CuI, Cu2O) | Often requires high temperatures; modern variants use ligands and ionic liquids for improved efficiency. wikipedia.orgcolab.ws | Aryl halide (e.g., 2-chlorobenzoic acid) and an aniline. wikipedia.orgorgsyn.org |
| Buchwald-Hartwig Amination | Palladium-based (e.g., Pd(OAc)2) with phosphine ligands. | Milder reaction conditions, broad substrate scope, and high functional group tolerance. wikipedia.orgorganic-chemistry.org | Aryl halide/pseudohalide and an amine. organic-chemistry.org |
Intramolecular Cyclization and Derivatization Strategies
N-phenylanthranilic acid and its derivatives serve as versatile precursors for the synthesis of various heterocyclic compounds, most notably acridones. orgsyn.org The intramolecular cyclization of N-phenylanthranilic acid is a key step in the synthesis of the acridone (B373769) scaffold. orgsyn.orgjuniperpublishers.com This ring-closure reaction is typically promoted by strong acids such as concentrated sulfuric acid or polyphosphoric acid (PPA). orgsyn.orgresearchgate.net The process involves the dehydration of the N-phenylanthranilic acid to form the tricyclic acridone structure. orgsyn.org
Further derivatization of the acridone core can lead to a wide array of analogues with diverse biological properties. For instance, acridone derivatives can be synthesized from anthranilic acid and phenol (B47542) derivatives through a condensation reaction followed by regioselective annulation. nih.gov
Novel Catalyst Systems in Synthesis (e.g., Cuβ zeolite-catalyzed processes)
To enhance the efficiency and sustainability of synthetic processes, novel catalyst systems are continuously being explored. Zeolites, which are microporous aluminosilicate (B74896) minerals, have gained attention as solid acid catalysts in organic synthesis due to their shape selectivity, thermal stability, and reusability. rsc.org While specific applications of Cuβ zeolite in the synthesis of this compound are not extensively detailed in the provided context, the broader use of zeolites in N-heterocyclic compound synthesis points to their potential in this area. rsc.org The development of zeolite catalysts, including their synthesis and modification, is an active area of research aimed at creating more effective and environmentally friendly chemical processes. nih.gov
Derivatization and Functionalization Studies
The therapeutic potential of this compound can be fine-tuned through chemical modifications. These modifications are aimed at enhancing bioactivity, improving pharmacokinetic properties, and enabling targeted delivery.
Structure-Directed Modifications for Enhanced Bioactivity
The structural framework of this compound offers multiple sites for modification to modulate its biological activity. nih.gov Structure-activity relationship (SAR) studies guide the synthesis of analogues with improved potency and selectivity. For example, the synthesis of various N-phenyl anthranilic acid analogues has been explored to identify inhibitors of beta-amyloid aggregation, a key event in Alzheimer's disease. researchgate.net
Derivatives of anthranilic acid have been investigated for a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. nih.govekb.eg The synthesis of novel anthranilic acid hybrids and their diamides has been pursued to develop new antispasmodic agents. nih.gov Furthermore, the incorporation of different functional groups and heterocyclic rings can lead to compounds with potent anticancer activity. nih.govscielo.org.za
| Modification Strategy | Target Biological Activity | Example |
|---|---|---|
| Ester and amide formation | Anticancer | Synthesis of ester and amide derivatives of N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid. nih.gov |
| Hybrid molecule synthesis | Antispasmodic, Antimicrobial, Anti-inflammatory | Hybrid molecule of anthranilic acid and 2-(3-chlorophenyl)ethylamine. nih.gov |
| Introduction of heterocyclic moieties | Kinase inhibition (Anticancer) | Synthesis of piperazine-linked anthranilic acids. scielo.org.za |
| Variations in substitution on the phenyl rings | Inhibition of beta-amyloid aggregation | Synthesis of various N-phenyl anthranilic acid analogs. researchgate.net |
Synthesis of Prodrugs and Targeted Delivery Systems
To overcome challenges such as poor solubility and off-target effects, prodrug and targeted delivery strategies are employed. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. This approach can improve the pharmacokinetic profile of a drug.
Targeted delivery systems aim to concentrate a therapeutic agent at the site of action, thereby increasing efficacy and reducing systemic toxicity. nih.govmdpi.com Nanotechnology-based drug delivery systems, such as nanoparticles and liposomes, are being developed for this purpose. nih.govmdpi.comjddtonline.info These nanocarriers can be functionalized with targeting ligands, such as antibodies or peptides, that recognize specific receptors on target cells. mdpi.com While the direct application of these systems to this compound is an area of ongoing research, the principles of targeted delivery hold promise for enhancing its therapeutic potential.
Incorporation into Hybrid Molecular Scaffolds (e.g., thiadiazole amides, quinazolinones)
The scaffold of this compound serves as a valuable starting point for the synthesis of more complex hybrid molecules, integrating other pharmacologically relevant heterocyclic systems. This approach aims to create novel chemical entities with potentially synergistic or enhanced biological activities. The primary functional groups of the parent molecule—the carboxylic acid and the secondary amine—are key reaction sites for these transformations.
Thiadiazole Amides:
The synthesis of hybrid molecules containing a 1,3,4-thiadiazole (B1197879) ring linked to the this compound core is typically achieved through an amide coupling reaction. A general synthetic route involves the initial preparation of an appropriate 2-amino-1,3,4-thiadiazole (B1665364) derivative. This thiadiazole amine can then be coupled with the carboxylic acid moiety of this compound. Standard peptide coupling reagents such as 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC) in combination with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), or the conversion of the carboxylic acid to a more reactive acyl chloride, can facilitate this amide bond formation. The reaction creates a stable amide linkage, covalently connecting the two distinct molecular scaffolds. Such multi-step reactions are foundational in creating hybrid molecules that merge the structural features of anthranilic acid derivatives with the diverse biological profile of thiadiazoles. acs.org
Quinazolinones:
The incorporation of this compound into a quinazolinone framework follows well-established synthetic pathways for quinazolinone synthesis. A common method begins with the acylation of the secondary amine of the anthranilic acid derivative. nsf.gov For instance, reaction with an acyl chloride, such as chloroacetyl chloride, would yield an N-acylated intermediate. Subsequent cyclization, often promoted by heating with a dehydrating agent like acetic anhydride, leads to the formation of a 1,3-benzoxazin-4-one (benzoxazinone). This benzoxazinone (B8607429) intermediate is then reacted with a suitable nitrogen source, such as ammonia (B1221849) or a primary amine, to furnish the final 2,3-disubstituted quinazolin-4(3H)-one. nsf.govnih.gov This synthetic strategy allows for the fusion of the this compound structure into the rigid, bicyclic quinazolinone system, a scaffold known for a wide array of biological activities. nih.govwikipedia.org
The general strategies for incorporating this compound into these hybrid scaffolds are outlined below:
| Target Scaffold | General Synthetic Approach | Key Intermediates |
| Thiadiazole Amide | Amide coupling between the carboxylic acid of this compound and a pre-formed amino-thiadiazole derivative. | Acyl chloride or activated ester of this compound; 2-amino-5-substituted-1,3,4-thiadiazole. |
| Quinazolinone | 1. Acylation of the secondary amine. 2. Cyclization to a benzoxazinone. 3. Reaction with an amine source to form the quinazolinone ring. | N-acyl-N-(2,6-dichlorophenyl)anthranilic acid; 2-substituted-1,3-benzoxazin-4-one. |
Stereochemical Considerations and Chiral Synthesis Approaches
The stereochemistry of this compound is dominated by the phenomenon of atropisomerism. Atropisomers are stereoisomers that arise from hindered rotation around a single bond, leading to axial chirality. wikipedia.org In this specific molecule, the critical axis of rotation is the C-N bond connecting the anthranilic acid ring to the 2,6-dichlorophenyl ring.
The presence of two bulky chlorine atoms at the ortho positions (2 and 6) of the phenyl ring creates significant steric hindrance. nih.gov This steric clash restricts the free rotation around the C-N single bond. The energy barrier to rotation can be substantial enough to allow for the isolation of individual, non-interconverting rotational isomers (rotamers) at ambient temperatures. acs.orgnih.gov This results in the molecule existing as a pair of enantiomers, designated as (Ra) and (Sa), which are non-superimposable mirror images of each other.
The stability of these atropisomers is a key consideration. The rotational half-life can range from hours to days, depending on the specific conditions, meaning that racemization (the interconversion of the enantiomers) can be a slow process. acs.org This characteristic is crucial in medicinal chemistry, as different atropisomers can exhibit distinct biological activities and pharmacological profiles. nih.gov
Currently, the synthesis of this compound and its derivatives typically results in a racemic mixture of the two atropisomers. The development of chiral synthesis approaches to selectively produce a single enantiomer (atroposelective synthesis) is an advanced area of research. Such methods could involve:
Chiral Catalysis: Employing chiral catalysts that can differentiate between the two transitional states leading to the (Ra) or (Sa) isomer during the C-N bond formation (e.g., in a copper-catalyzed Ullmann condensation).
Chiral Auxiliaries: Attaching a chiral auxiliary to the molecule to direct the stereochemical outcome of the C-N bond formation, followed by its subsequent removal.
Kinetic Resolution: Separating a racemic mixture by reacting it with a chiral reagent that reacts faster with one atropisomer than the other.
Chiral Chromatography: Direct separation of the atropisomers from the racemic mixture using a chiral stationary phase in high-performance liquid chromatography (HPLC).
While specific, scalable atroposelective syntheses for this compound are not widely reported in general literature, the principles of atroposelective synthesis are well-established for similar N-aryl systems and represent a significant avenue for future research. acs.orgnsf.gov
Analytical Chemistry Methodologies for Characterization in Research
The unambiguous characterization and purity assessment of this compound and its derivatives are critical for research and development. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic methods provide detailed information about the molecular structure, functional groups, and exact mass of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum provides information on the chemical environment of all hydrogen atoms. For this compound, characteristic signals would include multiplets in the aromatic region (approx. 6.8-8.1 ppm) corresponding to the protons on both the anthranilic acid and the dichlorophenyl rings. A broad singlet for the N-H proton is also expected, the chemical shift of which can be solvent-dependent. The carboxylic acid proton (-COOH) typically appears as a very broad singlet at a downfield chemical shift (>10 ppm).
¹³C NMR: The carbon NMR spectrum reveals the number and type of carbon atoms. Expected signals would include those for the carboxylic acid carbonyl carbon (approx. 170-175 ppm) and multiple signals in the aromatic region (approx. 115-150 ppm) for the 13 distinct aromatic carbons in the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound would be characterized by several distinct absorption bands.
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Expected Appearance |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Very broad band |
| N-H Stretch (Secondary Amine) | 3400 - 3300 | Sharp, medium intensity peak |
| C=O Stretch (Carboxylic Acid) | 1725 - 1700 | Strong, sharp peak |
| C=C Stretch (Aromatic Ring) | 1600 - 1450 | Multiple sharp peaks |
| C-N Stretch | 1350 - 1250 | Medium intensity peak |
| C-Cl Stretch | 850 - 550 | Strong peak(s) |
High-Resolution Mass Spectrometry (HRMS): HRMS is employed to determine the precise molecular weight of the compound, which serves to confirm its elemental composition. For this compound (C₁₃H₉Cl₂NO₂), the expected exact mass would be calculated, and the characteristic isotopic pattern for two chlorine atoms would be a key feature for confirmation. This technique is particularly crucial for verifying the identity of novel synthesized hybrid derivatives.
Chromatographic methods are essential for separating the target compound from impurities and for determining its purity level.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product. By spotting the sample on a silica (B1680970) gel plate and developing it with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane), the compound's retention factor (Rf) value can be determined. A single spot indicates a likely pure compound.
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of pharmaceutical compounds. A reversed-phase HPLC method is typically used for this compound and its derivatives.
Column: A C18 column is commonly used.
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with formic/acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is employed. The separation can be performed under isocratic (constant mobile phase composition) or gradient (varying composition) conditions. nih.gov
Detection: A UV detector is typically used, with the detection wavelength set to a λ_max of the compound (e.g., around 280 nm) for optimal sensitivity. researchgate.net The purity is determined by integrating the area of the peak corresponding to the main compound and expressing it as a percentage of the total area of all detected peaks. The limit of detection for impurities is typically in the range of 0.01%. nih.gov
Isolation Techniques:
Column Chromatography: For the purification of research-scale quantities, column chromatography using silica gel as the stationary phase is a standard technique. The crude product is loaded onto the column and eluted with a solvent system of increasing polarity, allowing for the separation of the desired compound from by-products and unreacted starting materials.
Recrystallization: This is a common technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution.
Iii. Molecular Mechanisms of Action and Pharmacological Investigations
Receptor and Enzyme Interactions
N-(2,6-Dichlorophenyl)anthranilic acid functions as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting the cyclooxygenase (COX) enzymes. This inhibition disrupts the arachidonic acid metabolic pathway, which is responsible for the synthesis of prostaglandins (B1171923), key mediators of inflammation and pain. chemscene.commdpi.comdrugbank.com The parent drug, glafenine, is known to correct certain protein mutations, such as the F508del-CFTR mutant protein, by inhibiting the COX-2-mediated arachidonic acid pathway. chemscene.comdrugbank.com This action reduces the production of prostaglandin (B15479496) H2 (PGH2) and downstream inflammatory mediators. chemscene.com
Research on the parent compound, glafenine, indicates that its active metabolite, this compound, acts as a non-selective inhibitor of both COX-1 and COX-2 isoforms. mdpi.comdrugbank.com This non-selective action means it blocks both the constitutive COX-1 enzyme, which is involved in homeostatic physiological functions, and the inducible COX-2 enzyme, which is upregulated at sites of inflammation. mdpi.comdrugbank.com By inhibiting both isoforms, the compound effectively reduces the synthesis of prostaglandins involved in inflammatory processes. chemscene.com
Interactive Data Table: COX Inhibition Profile
| Compound | Target Enzyme(s) | Selectivity | Mechanism of Action |
| This compound (as metabolite of Glafenine) | COX-1 and COX-2 | Non-selective | Inhibition of the arachidonic acid pathway, reducing prostaglandin synthesis. chemscene.commdpi.comdrugbank.com |
Modulation of Ion Channels and Transporters
Based on available scientific literature, no specific research findings detailing the direct interaction of this compound with calcium-activated chloride currents, voltage-gated sodium currents, or transient receptor potential (TRP) channels have been identified.
ABC Transporter Modulation and Drug Resistance
ATP-binding cassette (ABC) transporters are a family of transmembrane proteins that play a crucial role in the transport of various molecules across cellular membranes. nih.gov A significant function of certain ABC transporters is the efflux of xenobiotics, including therapeutic drugs, from cells. psu.edu Overexpression of these transporters in cancer cells is a major mechanism of multidrug resistance (MDR), which significantly hampers the efficacy of chemotherapy. benthamscience.comnih.govmdpi.com Consequently, the development of molecules that can modulate the activity of ABC transporters is an area of active research. nih.gov These modulators, sometimes referred to as chemosensitizers, aim to restore or enhance the effectiveness of anticancer drugs by inhibiting the efflux pumps. nih.gov While the direct effects of this compound on specific ABC transporters and its potential to reverse multidrug resistance are subjects of ongoing investigation, its structural class as an anthranilic acid derivative places it within a group of compounds that are being explored for such activities.
Interaction with Nuclear Receptors (e.g., Aryl Hydrocarbon Receptor (AhR))
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that belongs to the basic helix-loop-helix Per-Arnt-Sim (bHLH-PAS) family of proteins. nih.gov It is well-known for mediating the toxic effects of environmental pollutants like dioxins. nih.gov Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic-responsive elements (XREs), thereby regulating the expression of a variety of genes, including those involved in xenobiotic metabolism such as cytochrome P450 1A1 (CYP1A1). nih.gov
Beyond its role in toxicology, the AhR is now recognized as a key regulator in various physiological and pathological processes, including immune responses, cell differentiation, and development. mdpi.comfrontiersin.org Dysregulation of the AhR signaling pathway has been implicated in the pathogenesis of certain cancers. nih.gov Research into the interaction of this compound with the AhR aims to understand its potential to modulate this important signaling pathway. Such interactions could have implications for its pharmacological profile, influencing cellular responses in various contexts.
Inhibition of Specific Protein-Protein Interactions (e.g., Replication Protein A (RPA70N))
Replication Protein A (RPA) is an essential single-stranded DNA (ssDNA)-binding protein in eukaryotes, playing a critical role in DNA replication, repair, and recombination. nih.govnih.gov RPA is a heterotrimeric complex composed of three subunits: RPA70, RPA32, and RPA14. cellapplications.com The N-terminal domain of the RPA70 subunit, known as RPA70N, serves as a crucial hub for protein-protein interactions, recruiting a multitude of proteins involved in the DNA damage response to sites of DNA damage. nih.govnih.govbiorxiv.org
The interaction between RPA70N and its partner proteins is a key step in the initiation of the DNA damage response signaling cascade. nih.gov Therefore, the specific inhibition of these protein-protein interactions presents an attractive therapeutic strategy, particularly in oncology, to potentially sensitize cancer cells to DNA-damaging agents. nih.gov Anthranilic acid-based compounds have been identified as a promising chemical series for the development of RPA70N inhibitors. nih.gov Through structure-guided medicinal chemistry efforts, derivatives have been optimized to bind to the RPA70N cleft with significant affinity, thereby disrupting its interactions with other proteins. nih.gov this compound, as a member of this chemical class, is investigated for its potential to inhibit these critical protein-protein interactions.
Effects on Free Fatty Acid Receptors (FFARs) and Hydroxycarboxylic Acid Receptors (HCARs)
Free Fatty Acid Receptors (FFARs) and Hydroxycarboxylic Acid Receptors (HCARs) are G protein-coupled receptors (GPCRs) that are activated by fatty acids and hydroxycarboxylic acids, respectively. nih.govresearchgate.net These receptors are involved in a wide range of physiological processes, including metabolic regulation, inflammation, and neurotransmission. researchgate.netfrontiersin.org The FFAR family includes FFAR1, FFAR2, FFAR3, and FFAR4, while the HCAR family consists of HCAR1, HCAR2, and HCAR3. researchgate.netresearchgate.net
These receptors are expressed in various tissues and cell types and play important roles in maintaining homeostasis. nih.gov For instance, they are involved in the regulation of insulin (B600854) secretion, immune responses, and energy metabolism. researchgate.net Given the structural similarities between this compound and the endogenous ligands of these receptors, research is underway to determine if this compound can modulate the activity of FFARs and HCARs. Such interactions could potentially influence metabolic and inflammatory pathways. nih.gov
Cellular and Subcellular Effects
The pharmacological actions of this compound at the molecular level translate into observable effects at the cellular and subcellular levels. Of particular interest are its effects on mitochondria, the primary sites of cellular energy production and key regulators of cell death pathways.
Mitochondrial Permeability Transition (MPT) Induction and Modulation
The mitochondrial permeability transition (MPT) is the sudden increase in the permeability of the inner mitochondrial membrane to solutes with a molecular mass of up to 1.5 kDa. nih.govmdpi.com This event is mediated by the opening of a high-conductance channel known as the mitochondrial permeability transition pore (mPTP). mdpi.com The opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, mitochondrial swelling, and the release of pro-apoptotic factors from the mitochondrial intermembrane space. nih.govresearchgate.net
The MPT is a critical event in some forms of cell death, including apoptosis and necrosis, and is implicated in the pathophysiology of a variety of diseases. mdpi.comnih.gov The regulation of the mPTP is complex, involving factors such as mitochondrial calcium levels, oxidative stress, and the binding of regulatory proteins. mdpi.comnih.gov Investigations into the effects of this compound on the MPT aim to determine whether it can induce or modulate the opening of the mPTP, thereby influencing cell fate.
Effects on Mitochondrial Respiration and ATP Production
Mitochondria are the powerhouses of the cell, responsible for generating the majority of the cell's adenosine (B11128) triphosphate (ATP) through the process of oxidative phosphorylation. mednexus.org This process involves the transfer of electrons through a series of protein complexes in the inner mitochondrial membrane, known as the electron transport chain, which is coupled to the pumping of protons and the subsequent synthesis of ATP. nih.govnih.gov
The efficiency of mitochondrial respiration and ATP production is critical for normal cellular function, and its dysregulation is associated with a wide range of pathologies. nih.gov The effects of this compound on mitochondrial respiration and ATP synthesis are being studied to understand its impact on cellular bioenergetics. mednexus.org Such effects could have significant consequences for cell viability and function.
Modulation of Intracellular Calcium Homeostasis
Calcium (Ca²⁺) is a ubiquitous second messenger that plays a critical role in regulating numerous cellular processes, from gene expression to programmed cell death. nih.gov The precise control of intracellular calcium concentration, known as calcium homeostasis, is essential for normal cell function. nih.gov Disruptions in this delicate balance can lead to cellular distress and pathology. nih.govnih.gov While direct studies on this compound's effect on calcium homeostasis are not extensively detailed in the available literature, research into related compounds suggests potential mechanisms. For instance, some derivatives of anthranilic acid have been investigated for their ability to modulate calcium signaling pathways. frontiersin.org The modulation can occur through various mechanisms, including interaction with voltage-gated calcium channels, store-operated calcium entry, or by affecting the release of calcium from intracellular stores like the endoplasmic reticulum. frontiersin.org
Impact on Cellular Signaling Pathways (e.g., hedgehog signaling pathway, MAP kinase pathway)
This compound and its analogs have been shown to exert their pharmacological effects by interacting with key cellular signaling pathways. nih.govmdpi.com These pathways are crucial for cell proliferation, differentiation, and survival, and their dysregulation is often implicated in various diseases. nih.govnih.gov
Hedgehog Signaling Pathway: The Hedgehog (Hh) signaling pathway is fundamental during embryonic development and tissue homeostasis. nih.govnih.gov Aberrant activation of this pathway has been linked to the development and progression of several cancers. nih.govnih.gov Analogs of anthranilic acid have been identified as suppressors of the hedgehog signaling pathway, indicating a potential mechanism for their anti-tumor activity. mdpi.com
MAP Kinase Pathway: The Mitogen-Activated Protein (MAP) kinase pathway is a critical signal transduction cascade that regulates a wide range of cellular processes, including cell growth, differentiation, and apoptosis. nih.govnih.gov Studies on anthranilic acid-based compounds have explored their structure-activity relationships concerning their effects on the MAP kinase signaling system. nih.gov Certain derivatives have been shown to act as inhibitors of specific kinases within this pathway, such as MAP Kinase Kinase 5 (MEK5), thereby blocking downstream signaling. nih.gov This inhibition can disrupt cancer cell proliferation and survival, making the MAP kinase pathway a significant target for these compounds. nih.govnih.gov
Apoptosis Induction Mechanisms
Apoptosis, or programmed cell death, is a vital physiological process for removing unwanted or damaged cells. nih.gov The induction of apoptosis in malignant cells is a primary goal of many cancer therapies. mdpi.comnih.gov Analogs of anthranilic acid have been recognized for their capacity to initiate apoptosis. mdpi.com The mechanisms underlying this pro-apoptotic activity can involve both intrinsic (mitochondrial) and extrinsic pathways. nih.govmdpi.com This may include the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors, and the activation of caspases, which are key executioners of the apoptotic process. nih.govmdpi.com
Autophagy Modulation
Autophagy is a cellular "self-eating" process responsible for degrading and recycling damaged organelles and protein aggregates to maintain cellular homeostasis. nih.gov This pathway has a dual role in cancer, acting as either a tumor suppressor or a pro-survival mechanism depending on the context. nih.gov While specific data on the direct modulation of autophagy by this compound is limited, the broader class of anthranilic acid derivatives has been investigated for such effects. itmedicalteam.pl Modulation of autophagy can be a therapeutic strategy, and understanding how these compounds interact with the autophagic machinery is an area of ongoing research.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the pharmacological activity of a lead compound by modifying its chemical structure. nih.govnih.gov Extensive SAR studies have been conducted on N-arylanthranilic acids to understand how different structural features influence their biological effects. nih.govijpsjournal.comresearchgate.net
Elucidation of Key Pharmacophoric Features
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For N-phenylanthranilic acid derivatives, key pharmacophoric features have been identified. researchgate.net These typically include:
An acidic group (the carboxylic acid of the anthranilic acid moiety).
Two aromatic rings.
A secondary amine linker.
Specific substitution patterns on the aromatic rings.
The spatial arrangement of these features is crucial for activity. The diphenylamine (B1679370) moiety is a common scaffold in this class of compounds, and its conformation influences the interaction with target proteins. researchgate.net
Impact of Substituent Position and Electronic Properties on Activity
The nature, position, and electronic properties of substituents on the phenyl rings of N-phenylanthranilic acid derivatives have a profound impact on their biological activity. nih.govd-nb.infonih.gov
Position of Substituents: For anti-inflammatory activity in the N-arylanthranilic acid series, substitution at the 2', 3', and 6' positions of the N-phenyl ring is often favorable. nih.gov Specifically, the presence of chloro groups at the 2' and 6' positions, as seen in this compound, is associated with potent activity. nih.gov
Table 1: Impact of Substituents on the Activity of Anthranilic Acid Derivatives
| Substituent (X) at C-4' | Electronic Property | Observed Effect on Cytotoxicity |
|---|---|---|
| NO₂ | Strong Electron-Withdrawing | Highest cytotoxicity |
| Cl | Electron-Withdrawing | Moderate cytotoxicity |
| CH₃ | Electron-Releasing | Lower cytotoxicity |
| OCH₃ | Strong Electron-Releasing | No cytotoxic effect |
Data derived from studies on 4'-substituted benzenesulfonamides of anthranilic acid. Source: d-nb.info
This data illustrates that electron-withdrawing substituents on the N-phenyl ring tend to increase the cytotoxic activity of these compounds against certain cell lines. d-nb.info
Conformational Analysis and Bioactive Conformations
The therapeutic efficacy of a drug molecule is intrinsically linked to its three-dimensional structure and its ability to adopt a specific conformation, often referred to as the bioactive conformation, which allows for optimal interaction with its biological target. In the case of this compound, its conformational flexibility has been a subject of scientific investigation.
Further research into the bioactive conformation of molecules containing a 2,6-dichlorophenyl group has provided insights that may be relevant to this compound. For instance, in a study of phenylaminoimidazoisoquinolin-9-one based inhibitors of the tyrosine kinase p56lck, a binding model predicted that the 2,6-dichlorophenyl group points toward the N-3 nitrogen of the benzimidazole. researchgate.net This specific orientation was identified as the bioactive conformation for that particular class of inhibitors. researchgate.net While this finding is not directly on this compound, it highlights the importance of the spatial arrangement of the dichlorophenyl group for biological activity.
The ability of this compound to exist in different polymorphic forms, stemming from its conformational flexibility, suggests that the molecule can adopt various shapes. rsc.org Identifying which of these conformations is the bioactive one for each of its pharmacological effects is a crucial step in understanding its mechanism of action at a molecular level.
| Parameter | Observation | Implication |
| Polymorphism | The compound exhibits polymorphism, indicating it can exist in different crystal structures. rsc.org | The different crystal forms may have varying physical properties, such as solubility and bioavailability. |
| Conformational Flexibility | The molecule possesses conformational flexibility, primarily due to the rotation around the bonds of the amino bridge. rsc.org | This flexibility allows the molecule to adopt different three-dimensional shapes, one or more of which may be the bioactive conformation. |
| Dihedral Angle | In a related compound, the dihedral angle between the two aromatic rings is nearly orthogonal (approx. 79.7°). nih.gov | This significant twist between the rings is a key feature of the molecule's stable conformation. |
| Bioactive Conformation | For a related class of inhibitors, a specific orientation of the 2,6-dichlorophenyl group was identified as the bioactive conformation. researchgate.net | This suggests that the spatial arrangement of the dichlorophenyl moiety is critical for biological activity and target interaction. |
Investigational Therapeutic Applications and Mechanisms
Anti-inflammatory Mechanisms Beyond COX Inhibition
While the primary anti-inflammatory mechanism of nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, there is growing evidence for COX-independent mechanisms of action. frontiersin.org For the fenamate class of NSAIDs, to which this compound belongs, several such alternative pathways have been identified. ontosight.ai
One significant COX-independent mechanism involves the inhibition of the NLRP3 inflammasome. researchgate.net The NLRP3 inflammasome is a protein complex that plays a crucial role in the inflammatory response by processing pro-inflammatory cytokines like interleukin-1β (IL-1β). researchgate.net Studies have shown that certain fenamates can selectively inhibit the NLRP3 inflammasome, an effect that is independent of their COX-inhibiting activity. researchgate.net This inhibition is thought to occur via the blockage of the volume-regulated anion channel in macrophages. researchgate.net
Fenamates have also been shown to modulate the activity of various ion channels, which can contribute to their anti-inflammatory and analgesic effects. nih.gov For example, some fenamates can activate Slo2.1 (KNa) channels, which are sodium-activated potassium channels. nih.gov This activation is independent of COX activity. nih.gov
Furthermore, the antioxidant properties of fenamates may contribute to their anti-inflammatory effects. ontosight.ai Inflammation is often associated with oxidative stress, and the ability of these compounds to scavenge free radicals could help to mitigate inflammatory processes. ontosight.ai
| Mechanism | Description | Potential Therapeutic Relevance |
| NLRP3 Inflammasome Inhibition | Fenamates can selectively inhibit the NLRP3 inflammasome, reducing the production of pro-inflammatory cytokines like IL-1β. researchgate.net | This mechanism may be beneficial in inflammatory diseases where the NLRP3 inflammasome is implicated, such as certain autoimmune disorders and neuroinflammatory conditions. researchgate.net |
| Ion Channel Modulation | Fenamates can modulate the activity of various ion channels, such as Slo2.1 potassium channels. nih.gov | By influencing ion channel function, fenamates may alter cellular excitability and signaling pathways involved in inflammation and pain. |
| Antioxidant Activity | Some fenamates possess antioxidant properties, enabling them to neutralize reactive oxygen species. ontosight.ai | This can help to reduce oxidative stress, which is a key component of the inflammatory process. |
Antimicrobial and Antifungal Action
Derivatives of anthranilic acid have been investigated for their potential antimicrobial and antifungal properties. mdpi.comresearchgate.net While research specifically on this compound is limited in this area, studies on related compounds provide insights into the potential of this chemical scaffold to exhibit such activities.
For instance, a study on various anthranilic acid derivatives reported that some compounds showed significant antibacterial activity. researchgate.net Another study synthesized a series of 2-[2-(2,6-dichlorophenyl)amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H)ones, which are derivatives of this compound, and evaluated their in vitro antibacterial and antifungal activities.
In a different study, sulfonamide derivatives of anthranilic acid were found to selectively exert antifungal activity against Candida albicans. nih.govresearchgate.net This suggests that modifications to the anthranilic acid core can lead to compounds with specific antifungal properties.
The proposed mechanisms for the antimicrobial and antifungal actions of anthranilic acid derivatives are varied and not fully elucidated. They may involve the inhibition of essential microbial enzymes or disruption of the microbial cell membrane. The presence of the anthranilic acid scaffold is considered important for these biological activities. researchgate.net
| Compound Class | Organism(s) Tested | Observed Activity |
| Anthranilic acid derivatives | Gram-positive bacteria | Good antibacterial activity. researchgate.net |
| Derivatives of this compound | Bacteria and fungi | Evaluated for in vitro antibacterial and antifungal activities. |
| Anthranilic acid sulfonamide analogs | Candida albicans | Selective antifungal activity. nih.govresearchgate.net |
Antiviral Properties (e.g., Hepatitis C Virus NS5B Polymerase inhibition)
A significant area of investigation for anthranilic acid derivatives has been their potential as antiviral agents, particularly as inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase. mdpi.comnih.gov The NS5B polymerase is an RNA-dependent RNA polymerase that is essential for the replication of the HCV genome, making it a prime target for antiviral drug development. wikipedia.orgnatap.org
Research has identified a series of potent anthranilic acid-based inhibitors of the HCV NS5B polymerase. nih.gov These compounds act as allosteric inhibitors, meaning they bind to a site on the enzyme that is distinct from the active site. nih.gov X-ray crystallography studies have revealed that these inhibitors bind to a site on NS5B located between the thumb and palm regions, adjacent to the active site. nih.gov This binding induces a conformational change in the enzyme that renders it inactive, thereby preventing viral RNA replication. nih.gov
The discovery of this class of inhibitors was guided by molecular modeling and traditional structure-activity relationship (SAR) studies. nih.gov These efforts led to the development of compounds with significantly improved enzyme activity, with IC50 values (the concentration of an inhibitor where the response is reduced by half) as low as 10 nM. nih.gov Furthermore, these compounds were also shown to be effective inhibitors of HCV replication in cultured human liver cells (HUH7 cells). nih.gov
The development of non-nucleoside inhibitors (NNIs) like the anthranilic acid derivatives offers a promising strategy for HCV therapy, as they can be used in combination with other direct-acting antivirals to improve efficacy and reduce the emergence of drug resistance. wikipedia.org
| Target | Mechanism of Action | Key Findings |
| Hepatitis C Virus (HCV) NS5B Polymerase | Allosteric inhibition. The compounds bind to a site between the thumb and palm domains of the enzyme, inducing an inactive conformation. nih.gov | Identification of potent inhibitors with IC50 values as low as 10 nM. nih.gov Effective inhibition of HCV replication in cell culture. nih.gov |
Anticancer Mechanisms and Antiproliferative Activity
The potential of anthranilic acid derivatives as anticancer agents has been explored in numerous studies. nih.govnih.govresearchgate.netresearchgate.netnih.gov These compounds have been shown to exhibit antiproliferative activity against a variety of human tumor cell lines through diverse mechanisms. nih.govnih.govmdpi.com
One area of investigation has focused on structural variations of the flufenamic acid motif, a fenamate NSAID. nih.govresearchgate.net A series of (hetero)aryl esters of N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid demonstrated in vitro growth inhibitory properties against human tumor cell lines in nanomolar to low micromolar concentrations. nih.gov One particular pyridinyl ester exhibited potent in vitro antiproliferative efficacy, with GI50 values (the concentration required to inhibit cell growth by 50%) lower than 10⁻⁷ M in a full panel of human tumor cell lines. nih.gov This compound also showed moderate inhibitory properties in in vivo models, such as the hollow fiber assay and human tumor xenografts. nih.gov
The antiproliferative mechanisms of anthranilic acid derivatives are multifaceted and can be both COX-dependent and COX-independent. nih.gov While the inhibition of COX-2, which is often overexpressed in tumors, can contribute to their anticancer effects, other mechanisms are also at play. frontiersin.org These may include the induction of apoptosis (programmed cell death), suppression of the hedgehog signaling pathway, and blocking of the mitogen-activated protein kinase (MAPK) pathway. mdpi.com
Furthermore, some anthranilic acid derivatives have been identified as adjunct agents that can potentiate the effects of other anticancer drugs. For example, certain derivatives were found to enhance the activity of the ornithine decarboxylase (ODC) inhibitor, difluoromethylornithine (DFMO), by targeting the far upstream element binding protein 1 (FUBP1). nih.gov FUBP1 is a master controller of genes involved in cell proliferation, such as c-Myc. nih.gov
| Compound Class/Derivative | Cancer Model | Mechanism/Activity |
| (Hetero)aryl esters of N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid | Human tumor cell lines (in vitro), hollow fiber assay and human tumor xenografts (in vivo) | Potent in vitro antiproliferative activity with GI50 values < 10⁻⁷ M. Moderate in vivo inhibitory properties. nih.gov |
| Anthranilic acid derivatives (general) | Various cancer cells | Induction of apoptosis, suppression of hedgehog signaling, blocking of MAPK pathway. mdpi.com |
| Anthranilic acid derivatives as DFMO adjuncts | Pancreatic cancer cells | Inhibition of FUBP1, leading to reduced c-Myc expression and potentiation of ODC inhibition. nih.gov |
Neuroprotective Effects and Pathways
The potential neuroprotective effects of the fenamate class of NSAIDs, which includes this compound, have been a subject of increasing interest. nih.govfrontiersin.orgpacific.eduresearchgate.netnih.gov These effects are often independent of their COX-inhibitory activity and involve modulation of various pathways implicated in neurodegenerative diseases. nih.gov
Studies have demonstrated that many fenamates can protect neurons against excitotoxicity-induced cell death. nih.govfrontiersin.orgpacific.edu Excitotoxicity is a process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage and is a key factor in conditions such as ischemic stroke and Alzheimer's disease. frontiersin.org For example, mefenamic acid and meclofenamic acid have been shown to be neuroprotective against glutamate-evoked excitotoxicity in cultured rat hippocampal neurons. frontiersin.org Furthermore, administration of mefenamic acid has been found to reduce brain damage in rodent models of ischemic stroke. frontiersin.orgpacific.edunih.gov
The neuroprotective mechanisms of fenamates are thought to be multifactorial. frontiersin.org In addition to their anti-inflammatory properties, which can reduce neuroinflammation, fenamates can modulate the activity of GABAA receptors and activate certain potassium channels. frontiersin.org However, studies have suggested that these are not the primary mechanisms for their neuroprotective effects against glutamate-induced cell death. pacific.edu
Another important pathway that may be targeted by fenamates is the NLRP3 inflammasome, which is implicated in neuroinflammatory processes in diseases like Alzheimer's. researchgate.net By inhibiting the NLRP3 inflammasome, fenamates may help to reduce the production of pro-inflammatory cytokines in the brain. researchgate.net
While these findings are promising for the fenamate class as a whole, it is important to note that direct studies on the neuroprotective effects of this compound are currently limited. However, the shared chemical scaffold suggests that it may possess similar neuroprotective properties.
| Neuroprotective Mechanism | Description | Associated Conditions |
| Attenuation of Excitotoxicity | Fenamates can protect neurons from damage caused by excessive glutamate stimulation. nih.govfrontiersin.orgpacific.edu | Ischemic stroke, Alzheimer's disease. frontiersin.org |
| Anti-neuroinflammatory Effects | Fenamates can reduce inflammation in the central nervous system, potentially through inhibition of the NLRP3 inflammasome. researchgate.net | Alzheimer's disease and other neurodegenerative disorders with an inflammatory component. researchgate.net |
| Ion Channel Modulation | Fenamates can modulate the activity of GABAA receptors and potassium channels. frontiersin.org | Conditions involving neuronal hyperexcitability. |
Regulation of Metabolic Disorders (e.g., α-glucosidase activity)
The potential role of the anthranilic acid scaffold in managing metabolic disorders has been explored through the investigation of its derivatives as inhibitors of key enzymes such as α-glucosidase. α-Glucosidase is an enzyme located in the intestine responsible for breaking down carbohydrates into glucose. nih.gov Inhibition of this enzyme can delay glucose absorption and help manage hyperglycemia, a hallmark of type 2 diabetes. nih.gov
While derivatives of anthranilic acid have shown promise in this area, specific research detailing the α-glucosidase inhibitory activity of this compound is not extensively documented in the available literature. However, studies on related compounds provide insight into the potential of this chemical class. For instance, a series of novel N-pyridyl anthranilate derivatives, which incorporate benzylamine, sulfonamide, and benzylidine fragments, were synthesized and evaluated for their inhibitory effects. nih.gov Several of these compounds demonstrated potent inhibition of α-glucosidase, with IC₅₀ values in the nanomolar range, indicating a strong potential for the anthranilic acid core structure to be developed into effective agents for metabolic regulation. nih.gov The inhibitory activity in these series was found to be related to both the core anthranilate scaffold and the terminal fragments attached to it. nih.gov
| Compound Derivative Type | Key Structural Features | Reported Activity | Reference |
|---|---|---|---|
| N-pyridyl anthranilates | Hybrids of benzylamine, sulfonamides, and benzylidine fragments linked to the anthranilic acid scaffold. | Potent inhibitory effect with nanomolar concentrations. | nih.gov |
Antitubercular Activity and Target Identification (e.g., MabA/FabG1 inhibition, intrabacterial acidification)
Derivatives of anthranilic acid have been identified as a promising class of compounds in the search for new antitubercular agents that act on novel targets within Mycobacterium tuberculosis. nih.gov Research has focused on their ability to inhibit essential enzymes in the mycobacterial cell wall synthesis pathway and to disrupt the internal environment of the bacterium. nih.govnih.gov
MabA/FabG1 Inhibition
One of the key targets identified for anthranilic acid derivatives is the enzyme MabA (also known as FabG1), a β-ketoacyl-ACP reductase. nih.gov This enzyme is essential for the fatty acid synthase-II (FAS-II) system, which is responsible for synthesizing the uniquely long-chain mycolic acids that are critical components of the mycobacterial cell wall. nih.govnih.gov Inhibition of MabA disrupts this vital pathway, compromising the integrity of the cell envelope and leading to bacterial death. nih.gov
Through fragment-based screening, anthranilic acid was identified as a scaffold for developing MabA inhibitors. nih.gov Structure-activity relationship (SAR) studies led to the development of more potent derivatives. For example, an inhibitor featuring a 3,4-dichlorobenzoyl group linked to the anthranilic acid core demonstrated significant inhibition of MabA. nih.gov
| Compound | Description | MabA IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 1 | 3,4-dichlorobenzoyl motif on an iodinated anthranilic acid core. | 38 ± 6 | nih.gov |
| Compound 2 | Direct brominated analog of Compound 1. | 45 ± 6 | nih.gov |
Intrabacterial Acidification
Iv. Computational Chemistry and Molecular Modeling
Molecular Docking Studies and Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For N-(2,6-Dichlorophenyl)anthranilic acid and its derivatives, docking studies are instrumental in understanding how they interact with biological targets, such as enzymes and receptors.
Studies on various anthranilic acid derivatives demonstrate their capacity to bind within the active sites of proteins like albumin and various enzymes. mdpi.com These simulations are crucial for predicting potential biological activities and guiding the synthesis of new, more effective compounds. mdpi.compjps.pk
Binding site analysis reveals the specific amino acid residues and molecular forces involved in the ligand-protein complex. For the anthranilic acid scaffold, interactions are typically characterized by a combination of hydrogen bonds and hydrophobic contacts.
Hydrogen Bonding: The carboxylic acid and amine groups on the anthranilic acid core are key functional groups capable of forming hydrogen bonds. For instance, the carboxylic acid can engage in charge-charge interactions with basic residues like Arginine (Arg), while the amide's carbonyl oxygen can form hydrogen bonds with residues like Asparagine (Asn). nih.gov These polar contacts are often crucial for anchoring the ligand within the binding site. nih.gov
Hydrophobic and van der Waals Interactions: The phenyl and dichlorophenyl rings of the molecule contribute significantly to binding through hydrophobic and van der Waals interactions with nonpolar amino acid residues in the binding pocket. In studies of similar compounds, phenyl rings have been shown to occupy hydrophobic pockets within the enzyme's active site. nih.gov
Halogen Interactions: The two chlorine atoms on the phenyl ring can participate in various non-covalent interactions, including halogen bonding and dispersion forces, which can contribute to the stability of the crystal structure and protein binding. researchgate.net
Table 1: Common Interactions for the Anthranilic Acid Scaffold in Protein Binding Sites
| Interaction Type | Functional Group Involved | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bonding / Salt Bridge | Carboxylic Acid (-COOH) | Arginine, Lysine, Histidine |
| Hydrogen Bonding | Amide Linkage (-NH-C=O) | Asparagine, Glutamine, Serine |
| Hydrophobic Interactions | Phenyl & Dichlorophenyl Rings | Leucine, Valine, Isoleucine, Phenylalanine |
This table is generated based on interaction types observed for the general anthranilic acid scaffold.
A primary goal of molecular docking is to predict the binding affinity (often expressed as a binding energy, ΔG, in kcal/mol) and the binding pose (the conformation and orientation of the ligand in the active site). nih.gov Lower calculated binding energies generally suggest a more stable ligand-protein complex.
For example, in a docking study against albumin, a hybrid molecule of anthranilic acid demonstrated a calculated binding affinity (ΔG) of -5.74 kcal/mol. mdpi.com Such predictions help rank potential drug candidates and understand the structural basis for their activity. The predicted pose reveals the spatial arrangement of the ligand, allowing researchers to visualize the specific interactions detailed in the binding site analysis. mdpi.com
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. rjpbr.com MD simulations model the movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex, the conformational changes that may occur upon binding, and the mechanism of interaction. rjpbr.commdpi.com Although MD simulations are a critical tool for studying molecules derived from anthranilic acid, specific simulation studies focusing solely on this compound are not prominently detailed in the available research.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. sums.ac.irsums.ac.ir For series of anthranilic acid derivatives, QSAR models are developed to predict their activity, such as enzyme inhibition, based on calculated molecular descriptors. sums.ac.irnih.gov
These models use various descriptors to quantify the physicochemical properties of the molecules. sums.ac.ir While specific QSAR models for this compound were not identified, studies on related anthranilic acid sulfonamides utilize several classes of descriptors to predict inhibitory activity against enzymes like methionine aminopeptidase-2. sums.ac.irsums.ac.ir
Table 2: Types of Descriptors Used in QSAR Models of Anthranilic Acid Derivatives
| Descriptor Class | Examples | Information Encoded |
|---|---|---|
| Topological | Information Content (IC4), Molecular Path Count (MPC06) | Atomic connectivity and branching of the molecule. sums.ac.ir |
| Constitutional | Number of functional groups (nf) | The elemental and functional group composition of the molecule. sums.ac.ir |
| Geometrical | Distance between specific atoms (e.g., G(N..S)) | The 3D spatial arrangement of atoms. sums.ac.ir |
| Quantum-Chemical | HOMO/LUMO energies, Dipole moment | Electronic properties and reactivity of the molecule. sums.ac.ir |
This table is based on QSAR studies of related anthranilic acid sulfonamides.
The development of a robust QSAR model can significantly accelerate the design of new compounds by allowing for the virtual screening and prediction of their activities before synthesis. nih.gov
Conformational Analysis and Energy Landscapes
Conformational analysis of this compound, also referred to as 2-((2,6-Dichlorophenyl)amino)benzoic acid (2-DCABA), reveals that the molecule possesses significant conformational flexibility. rsc.org This flexibility is a primary reason for the compound's ability to exist in different crystalline forms, a phenomenon known as polymorphism. researchgate.netrsc.org
Studies have identified at least two polymorphic forms (Form I and Form II) for this compound. rsc.org These polymorphs represent different three-dimensional arrangements of the molecule in the crystal lattice, which arise from different molecular conformations. rsc.org The angle between the two benzene (B151609) rings is a key conformational variable; for instance, in related fenamate compounds, this dihedral angle can vary significantly between polymorphs. rsc.org
Computational conformational scans and lattice energy calculations are used to explore the energy landscape of the molecule. researchgate.net These calculations help identify the most stable conformations (energy minima) and predict the relative stability of the different polymorphic forms. researchgate.netnih.gov Hirshfeld analysis, another computational tool, has been used to detail the intermolecular interactions, such as H⋯H, C⋯H, H⋯Cl, and H⋯O contacts, that contribute to the stability of the crystal forms. researchgate.net
Table 3: Computational Analysis of 2-DCABA Polymorphs
| Analysis Type | Finding | Significance |
|---|---|---|
| Polymorph Screening | Identified two polymorphs (I and II) and one cocrystal salt. rsc.org | Demonstrates the ability of the molecule to adopt different solid-state forms. |
| Conformational Scan | Showed that conformational minima correspond to the conformers found in the polymorphs. researchgate.net | Links the molecule's intrinsic flexibility to its observed polymorphism. |
| Lattice Energy Calculation | Calculated energies for different forms, providing information on their relative stability. researchgate.net | Helps in understanding which crystal form is thermodynamically more stable under certain conditions. |
| Hirshfeld Analysis | Revealed different contributions of intermolecular interactions (C⋯C, H⋯H, C⋯H, H⋯O) to crystal stability. researchgate.net | Quantifies the specific forces that hold the molecules together in the crystal lattice. |
Data is based on studies of 2-((2,6-Dichlorophenyl)amino)benzoic acid (2-DCABA). researchgate.netrsc.org
V. Biotransformation and Pharmacokinetic Research
Metabolic Pathways and Metabolite Identification
The metabolism of N-(2,6-Dichlorophenyl)anthranilic acid, as a member of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), is expected to follow pathways similar to other well-studied fenamates like diclofenac (B195802) and mefenamic acid. wikipedia.org The primary routes of metabolism for these compounds are oxidation and conjugation. nih.govbenthamdirect.com
In humans, fenamates are primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with subsequent conjugation reactions. nih.govscialert.net For instance, diclofenac metabolism involves hydroxylation to form metabolites such as 4'-hydroxydiclofenac (B1664172) and 5-hydroxydiclofenac. nih.govpharmgkb.orgnih.gov The formation of 4'-hydroxydiclofenac is mainly catalyzed by CYP2C9, while 5-hydroxylation is mediated by CYP3A4. nih.govpharmgkb.orgnih.gov Following hydroxylation, these metabolites, along with the parent drug, can undergo glucuronidation, a phase II conjugation reaction, facilitated by UDP-glucuronosyltransferases (UGTs), primarily UGT2B7. nih.gov
Similarly, mefenamic acid is metabolized by CYP2C9 to 3'-hydroxymethyl mefenamic acid, which can be further oxidized to 3'-carboxymefenamic acid. drugbank.comfda.gov Both the parent compound and its hydroxylated metabolites can also be directly conjugated with glucuronic acid. scialert.netdrugbank.com It is anticipated that this compound would undergo analogous metabolic transformations, including hydroxylation of the phenyl rings and subsequent glucuronidation of the carboxylic acid group and hydroxylated metabolites.
Table 1: Major Metabolic Pathways and Metabolites of Related Fenamates
| Parent Compound | Primary Metabolic Pathway | Key Enzymes | Major Metabolites |
|---|---|---|---|
| Diclofenac | Hydroxylation, Glucuronidation | CYP2C9, CYP3A4, UGT2B7 | 4'-hydroxydiclofenac, 5-hydroxydiclofenac, Diclofenac acyl-glucuronide |
This table is based on data from structurally similar compounds and is intended to be representative.
Protein Binding Studies (e.g., Human Serum Albumin)
This compound and other fenamates are known to bind extensively to plasma proteins, with human serum albumin (HSA) being the primary binding protein. nih.govnih.gov This high degree of protein binding significantly influences their distribution and elimination half-life. nih.gov The binding of drugs to HSA typically occurs at specific sites, most notably Sudlow's site I (in subdomain IIA) and site II (in subdomain IIIA). ub.edumdpi.com
Studies on the interaction of fenamates with HSA have indicated that these compounds generally exhibit high binding affinity. rsc.org For example, mefenamic acid has been reported to bind to HSA with a high affinity. dergipark.org.tr One study determined the apparent binding constant (KA) and the number of binding sites (n) for the mefenamic acid-HSA interaction. dergipark.org.tr It was found that mefenamic acid interferes with the binding of warfarin (B611796) at its secondary sites on HSA, suggesting a complex interaction. nih.gov Flufenamic acid has been used as a site II-specific marker in HSA binding studies. nih.gov Given the structural similarities, this compound is also expected to exhibit strong binding to HSA.
Table 2: Binding Parameters of Mefenamic Acid with Human Serum Albumin
| Compound | Binding Constant (KA) (M-1) | Number of Binding Sites (n) |
|---|
Data from a study on mefenamic acid, a structurally related fenamate. dergipark.org.tr
Intracellular Delivery and Transmembrane Transport Mechanisms
The mechanisms by which this compound and related fenamates cross cell membranes to exert their effects are multifaceted. As weak acids, their transport can be influenced by the pH gradient across the membrane. nih.gov Research on fenamates has revealed that they can modulate the activity of various ion channels, which may play a role in their transmembrane transport and intracellular actions. scienceopen.com
Several studies have demonstrated that fenamates, including mefenamic acid and flufenamic acid, can inhibit voltage-gated sodium channels. nih.gov Furthermore, fenamates have been shown to have pleiotropic effects on chloride channels. scienceopen.com Their interaction with GABAA receptors has also been reported, indicating another potential mechanism influencing neuronal cell membranes. frontiersin.org For instance, glafenine, an anthranilic acid derivative, has been shown to promote the translocation of the CFTR mutant protein, a chloride channel, to the cell surface. chemscene.com These interactions with ion channels suggest that the intracellular access of fenamates may not be solely dependent on passive diffusion but could also involve interactions with membrane transport proteins.
Bioavailability and Distribution Studies (e.g., synovial fluid, knee joint tissues)
Following administration, this compound and related compounds distribute into various tissues. Of particular interest is their distribution to the synovial fluid and tissues of the knee joint, which are relevant sites of action for anti-inflammatory drugs.
Studies with diclofenac have shown that it penetrates into the synovial fluid, with concentrations that can be sustained over time. drugbank.com Following topical application of a diclofenac gel to the knee, the drug has been detected in both the synovial fluid and synovial tissue. researchgate.netnih.gov Research indicates that while some direct penetration from the skin may occur, the predominant route of distribution to the joint is via systemic circulation. nih.govdeepdyve.com One study reported that after repeated topical application, the concentration of diclofenac in synovial fluid was approximately half of that in plasma. researchgate.net
Similarly, studies with ibuprofen (B1674241) have demonstrated that it readily partitions into the synovial fluid, with unbound drug concentrations in the synovial fluid being similar to those in serum. nih.gov This suggests that for this class of drugs, the synovial cavity is accessible to the pharmacologically active unbound fraction. Given these findings with structurally related NSAIDs, it is expected that this compound would also distribute into the synovial fluid and knee joint tissues.
Table 3: Concentration of Diclofenac in Plasma, Synovial Fluid, and Synovial Tissue After Topical Application
| Tissue | Concentration (ng/mL or ng/g) |
|---|---|
| Plasma | 40.6 ± 4.7 |
| Synovial Fluid (treated knee) | 25.5 ± 3.6 |
Data from a study involving topical application of diclofenac gel to one knee in patients with bilateral knee effusions. nih.gov
Vi. Preclinical Research Models and in Vitro/in Vivo Studies
In Vitro Cellular Assays
Cell Line-Based Cytotoxicity and Antiproliferative Assays
The cytotoxic and antiproliferative potential of N-(2,6-Dichlorophenyl)anthranilic acid and its derivatives has been evaluated in various cell lines. Studies on related anthranilate sulfonamides have shown selective cytotoxic effects toward MOLT-3 cells, a human T-cell lymphoblastic leukemia line. researchgate.net In one study, sulfonamide derivatives of anthranilic acid bearing an electron-withdrawing nitro group exhibited the highest cytotoxicity. researchgate.net
However, research on other derivatives suggests that the cytotoxic profile can vary significantly. A study on dichlorophenylacrylonitriles, which are structurally different but contain the same 2,6-dichlorophenyl moiety, noted that this specific chemical group was associated with a tenfold decrease in cytotoxic potency. nih.gov Furthermore, certain derivatives of diclofenac (B195802) acid were found to be minimally toxic, maintaining 96–97% viability of mononuclear cells in culture. royalsocietypublishing.org
| Compound Class | Cell Line(s) | Observed Effect | Citation(s) |
| Anthranilate Sulfonamides | MOLT-3 | Selective cytotoxicity observed. | researchgate.net |
| Dichlorophenylacrylonitriles | MCF-7 (Breast Cancer) | The 2,6-dichlorophenyl moiety led to a 10-fold decrease in potency compared to 3,4-dichloro analogues. | nih.gov |
| Diclofenac Acid Derivatives | Mononuclear Cells | Low toxicity; maintained 96-97% cell viability. | royalsocietypublishing.org |
Enzyme Inhibition Assays
As an anthranilic acid derivative, this compound belongs to a class known for interacting with various enzymes. The parent compound, diclofenac, is a well-established inhibitor of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins (B1171923) involved in inflammation and pain. nih.govnih.gov
Specific studies on derivatives of this compound have demonstrated inhibitory activity against other enzymes. A series of its derivatives were synthesized and evaluated for their ability to inhibit 15-lipoxygenase (15-LOX) and α-glucosidase. royalsocietypublishing.org Several of these compounds showed significant inhibitory activity against α-glucosidase, with some being notably more potent than the standard drug, acarbose (B1664774). royalsocietypublishing.org The same derivatives also exhibited moderate to good inhibitory action against the 15-LOX enzyme. royalsocietypublishing.org This suggests that the core structure of this compound can serve as a scaffold for developing inhibitors of enzymes relevant to both inflammation and metabolic disorders. royalsocietypublishing.orgmdpi.com
| Target Enzyme | Compound Class | Key Findings | Citation(s) |
| 15-Lipoxygenase (15-LOX) | Diclofenac Acid Derivatives | Derivatives showed inhibitory activity with IC50 values ranging from 14 µM to 67 µM. | royalsocietypublishing.orgdoaj.org |
| α-Glucosidase | Diclofenac Acid Derivatives | Multiple derivatives exhibited potent inhibition, with IC50 values as low as 3 µM, significantly stronger than acarbose (IC50 376 µM). | royalsocietypublishing.orgdoaj.org |
| Cyclooxygenase (COX) | Diclofenac | The parent compound is a potent inhibitor of both COX-1 and COX-2. | nih.govnih.gov |
| Aldo-Keto Reductases (AKR1C3) | N-phenyl anthranilic acid derivatives | This class of compounds has been identified as a scaffold for developing selective inhibitors of AKR1C3. | researchgate.net |
Functional Assays for Ion Channel and Receptor Modulation
While the broader class of anthranilic acid derivatives has been investigated for a wide range of biological activities, including the modulation of kinase pathways and cholecystokinin (B1591339) receptors, specific data from functional assays detailing the direct modulation of ion channels or receptors by this compound are not extensively documented in the available literature. scielo.org.zanih.gov
Mitochondrial Function Assays (e.g., mitochondrial swelling, electron transport)
The effects of this compound and its parent compound, diclofenac, on mitochondrial function have been a key area of investigation. Studies on isolated rat liver mitochondria have shown that compounds with an N-phenylanthranilic acid scaffold can directly impact mitochondrial integrity and function. nih.gov
Exposure to diclofenac has been shown to induce mitochondrial swelling and rupture of the mitochondrial membrane in a dose-dependent manner. scialert.net At a concentration of 200 µM, diclofenac induced less mitochondrial swelling compared to other NSAIDs like mefenamic or flufenamic acid. nih.gov Furthermore, N-phenylanthranilic acid scaffold NSAIDs have been reported to dose-dependently obstruct electron transport in the respiratory chain. nih.gov Specifically, diclofenac is known to inhibit complexes I and III of the electron transport chain, which can lead to electron leakage and reduced mitochondrial respiration. mdpi.com This inhibition of oxidative phosphorylation ultimately impairs ATP synthesis, an effect demonstrated for both diclofenac and its metabolites. mdpi.comnih.gov Chronic exposure in vitro can also lead to depolarization of the mitochondrial membrane and an increase in mitochondrial reactive oxygen species (ROS). nih.gov
| Assay / Parameter | Model System | Observed Effect of Diclofenac/N-(2,6-Dichlorophenyl)anthranilic acid | Citation(s) |
| Mitochondrial Swelling | Rat Liver Mitochondria | Induces mitochondrial swelling and membrane rupture. Less potent at inducing swelling than other fenamates. | nih.govscialert.net |
| Electron Transport Chain (ETC) | Rat Liver Mitochondria | Dose-dependently obstructs electron transport; specifically inhibits ETC Complexes I and III. | nih.govmdpi.com |
| ATP Synthesis | Rat Liver Mitochondria | Exerts a mechanism-based inhibition of ATP synthesis. | nih.gov |
| Mitochondrial Membrane Potential | Isolated Cardiomyocytes | Chronic exposure leads to membrane depolarization. | nih.gov |
| Mitochondrial ROS | Isolated Cardiomyocytes & Fibroblasts | Chronic exposure increases the production of mitochondrial reactive oxygen species. | nih.gov |
Gene Expression Modulation Studies
The influence of this compound on gene expression has been explored using various models. In a study using zebrafish (Danio rerio) embryos, exposure to the compound for 48 hours resulted in the differential regulation of 36 different genes with both known and unknown functions. nih.gov This broad range of affected transcripts indicates that the compound influences diverse molecular networks within the developing organism. nih.gov
In a different context, studies on the bacterium Pseudomonas moorei showed that the presence of diclofenac led to the up-regulation of genes encoding biotransformation enzymes, such as dioxygenases, indicating a microbial genetic response to the compound. mdpi.com Additionally, research on a structurally related compound, 2,6-dichlorophenyl methylsulphone, in mice revealed altered expression of several genes in the olfactory bulb, including Glial fibrillary acidic protein (Gfap), mitochondrial ribosomal RNA 2 (mt-Rnr2), nuclear receptor corepressor 1 (Ncor1), and olfactomedin-like 3 (Olfml3). nih.gov Other research has pointed to anthranilic acid derivatives as inhibitors of the far upstream element binding protein 1 (FUBP1), which in turn modulates the expression of key regulatory genes like c-Myc and p21. nih.gov
| Model System | Key Findings | Citation(s) |
| Zebrafish (Danio rerio) Embryos | Differentially regulated 36 distinct genes, affecting a wide variety of functional classes. | nih.gov |
| Pseudomonas moorei (bacterium) | Up-regulated expression of genes encoding dioxygenase and other biotransformation enzymes. | mdpi.com |
| Mouse Olfactory Bulb (structurally related compound) | A single dose of 2,6-dichlorophenyl methylsulphone altered the expression of Gfap, mt-Rnr2, Ncor1, and Olfml3. | nih.gov |
| Cancer Cell Lines (derivative compounds) | Anthranilic acid derivatives were found to inhibit FUBP1, leading to decreased c-Myc expression and increased p21 expression. | nih.gov |
In Vivo Animal Models
In vivo studies in animal models have been crucial for understanding the systemic effects of this compound (as diclofenac). These models have been used to assess its therapeutic activities as well as its potential toxicities.
In rat models, the compound has been extensively studied for its anti-inflammatory and analgesic properties. The carrageenan-induced paw edema model in rats is a standard for evaluating anti-inflammatory effects, where diclofenac effectively reduces swelling. nih.govmdpi.com Analgesic properties have been demonstrated in rats using the hot plate and formalin tests, where intraperitoneal administration of diclofenac showed significant preemptive analgesic effects against both acute thermal and inflammatory pain. nih.gov
Toxicological studies in animal models have also been informative. In rats, administration of diclofenac resulted in ultrastructural changes in the liver, including enlarged mitochondria and ruptured mitochondrial membranes. scialert.net Long-term exposure in mice has been shown to induce genotoxicity in both somatic (bone marrow) and germ cells, leading to chromosomal aberrations and a decrease in cell division. austinpublishinggroup.com Furthermore, studies in zebrafish embryos have been used to link gene expression changes to developmental processes under exposure to the compound. nih.gov A study involving a structurally related compound, 2,6-dichlorophenyl methylsulphone, in mice demonstrated effects on the central nervous system, specifically inducing changes in gene expression in the olfactory bulb. nih.gov
| Animal Model | Purpose of Study | Key Findings | Citation(s) |
| Rat | Anti-inflammatory Activity | Effectively reduced paw edema in the carrageenan-induced inflammation model. | nih.govmdpi.com |
| Rat | Analgesic Activity | Demonstrated significant preemptive analgesic effects in hot plate and formalin tests. | nih.gov |
| Rat | Hepatotoxicity | Induced mitochondrial swelling and membrane rupture in liver tissue. | scialert.net |
| Mouse | Genotoxicity | Prolonged use induced chromosomal aberrations in bone marrow and sperm abnormalities. | austinpublishinggroup.com |
| Zebrafish (Danio rerio) | Ecotoxicology / Gene Expression | Used as a model to identify alterations in gene expression during embryonic development. | nih.gov |
| Mouse | Neurotoxicity (related compound) | A related compound, 2,6-dichlorophenyl methylsulphone, altered gene expression in the olfactory bulb. | nih.gov |
Acute and Subacute Inflammation Models
This compound has been evaluated in various preclinical models of acute inflammation to determine its anti-inflammatory properties. nih.gov These investigations typically utilize animal models, such as rats and guinea pigs, to induce a controlled inflammatory response and measure the compound's ability to mitigate it. nih.gov
Commonly employed acute inflammation models for this class of compounds include:
Carrageenan-Induced Paw Edema: This is a widely used and well-characterized model for acute inflammation. An inflammatory agent, carrageenan, is injected into the paw of a rodent, causing localized edema (swelling). The volume of the paw is measured at various time points after administration of the test compound to quantify the reduction in swelling compared to a control group. ijpsonline.com The percentage of inhibition of edema is a key parameter for assessing anti-inflammatory activity. ijpsonline.com
Erythema Prevention Models: The ability of the compound to prevent ultraviolet (UV) light-induced erythema (redness of the skin) is another method to assess anti-inflammatory action.
Capillary Permeability Tests: Inflammation involves an increase in the permeability of blood capillaries. The effect of this compound on inhibiting this increase, often induced by inflammatory mediators, can be measured to evaluate its activity. nih.gov
In these models, the efficacy of this compound is often compared against established non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin or Phenylbutazone to benchmark its potency. nih.gov Research in this area also extends to in vitro assays, such as the inhibition of heat-induced albumin denaturation, which serves as a preliminary screening method for anti-inflammatory potential. nih.gov
Table 1: Overview of Acute Inflammation Models for Anthranilic Acid Derivatives
| Model Type | Animal Model | Measured Parameter | Purpose |
|---|---|---|---|
| Carrageenan-Induced Edema | Rat | Paw Volume / Swelling | To assess activity against acute localized inflammation. ijpsonline.com |
| Capillary Permeability Assay | Rat/Guinea Pig | Fluid leakage from blood vessels | To evaluate the effect on vascular changes in inflammation. nih.gov |
| Erythema Prevention | Guinea Pig | Skin Redness (Erythema) | To assess activity against UV-induced inflammation. nih.gov |
| Albumin Denaturation Assay | In vitro | Protein Denaturation | To screen for anti-inflammatory potential by measuring protein stabilization. nih.gov |
Pain Models (e.g., arthritic pain)
While specific studies detailing the evaluation of this compound in pain models are not extensively documented in the available literature, compounds within the N-arylanthranilic acid class (fenamates) are recognized for their analgesic properties in addition to their anti-inflammatory effects. sciepub.com Preclinical evaluation of such compounds typically involves a range of pain models designed to simulate different aspects of the human pain experience, from acute nociception to chronic inflammatory and neuropathic pain. nih.govnih.gov
Standard preclinical models used to assess the analgesic efficacy of this compound class include:
Arthritic Pain Models: To simulate the pain associated with rheumatoid arthritis, models using Complete Freund's Adjuvant (CFA) are employed. researchgate.net Injection of CFA into the paw or knee joint of a rodent induces a localized, chronic inflammatory response characterized by edema, hyperalgesia (increased sensitivity to pain), and allodynia (pain from a stimulus that does not normally provoke pain). researchgate.net The effectiveness of a test compound is measured by its ability to reduce these pain-related behaviors.
Chemically-Induced Visceral Pain: The acetic acid-induced writhing test is a common model for visceral pain. Intraperitoneal injection of a dilute acetic acid solution causes characteristic abdominal constrictions, or "writhes," which are counted over a period of time. Analgesic compounds reduce the frequency of these writhes.
Thermal Pain Models: The hot-plate and tail-flick tests are used to assess responses to acute thermal pain. These models measure the time it takes for an animal to react to a heat stimulus, with an increase in reaction latency indicating an analgesic effect. These are primarily used to detect centrally acting analgesics.
The evaluation in these models helps to build a comprehensive profile of a compound's potential utility in treating various pain states, particularly those with an inflammatory component. mdpi.com
Cancer Xenograft Models
Derivatives of anthranilic acid have been investigated for their potential antitumor and cytotoxic activities. d-nb.inforesearchgate.net However, specific preclinical studies evaluating this compound in cancer xenograft models are not prominently featured in the scientific literature.
Cancer xenograft models, particularly patient-derived xenograft (PDX) models, are a cornerstone of preclinical oncology research. nih.govnih.gov These models involve the implantation of human tumor tissue directly from a patient into an immunodeficient mouse. nih.gov The primary advantage of PDX models is their ability to retain the key characteristics of the original patient tumor, including its histological structure, genetic profile, and heterogeneity. nih.govmdpi.com This fidelity makes them highly valuable for predicting the response of human cancers to novel therapeutic agents. mdpi.com
The process of developing and using a PDX model involves several stages:
Engraftment: Fresh tumor tissue obtained from a patient is surgically implanted into an immunodeficient mouse, often subcutaneously or orthotopically (in the corresponding organ). mdpi.com
Passaging: Once the tumor grows to a certain size, it is harvested and can be passaged into subsequent cohorts of mice for expansion.
Therapeutic Studies: Once a stable PDX line is established, it can be used in preclinical trials where cohorts of tumor-bearing mice are treated with candidate drugs to evaluate anti-tumor efficacy.
While some sulfonamide derivatives of anthranilic acid have demonstrated cytotoxic effects against human cancer cell lines in vitro, such as MOLT-3 (acute lymphoblastic leukemia), the translation of these findings into in vivo efficacy using xenograft models remains a critical step for further development. d-nb.info
Tuberculosis Models
Anthranilic acid derivatives have been identified as a promising class of compounds with activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov Research has focused on elucidating their mechanism of action and evaluating their efficacy in in vitro and cellular models.
Transcriptomic profiling using RNA sequencing has been employed to understand the broader response of M. tuberculosis to treatment with these compounds. The results indicate that anthranilic acid derivatives, being close analogs of salicylic (B10762653) acid, trigger a bacterial response that is largely influenced by this structural similarity. nih.gov
Table 2: Research Findings on Anthranilic Acid Derivatives in Tuberculosis Models
| Finding | Model/Technique Used | Key Observation | Reference |
|---|---|---|---|
| Enzyme Inhibition | In vitro enzyme assays | Identified as an inhibitor of MabA (FabG1), an essential enzyme in mycolic acid synthesis. | nih.gov |
| Mechanism of Action | M. tuberculosis culture | Activity is due to the carboxylic acid moiety, which causes intrabacterial acidification. | nih.gov |
| Target Engagement | 19F Ligand-Observed NMR | Confirmed the direct binding of a fluorinated analog to the MabA enzyme. | nih.gov |
| Bacterial Response | RNA Sequencing | The transcriptomic profile of treated M. tuberculosis shows a response related to its structural similarity to salicylic acid. | nih.gov |
Advanced Imaging and Measurement Techniques in Biological Systems
While specific studies applying advanced imaging modalities to track this compound in vivo are limited, a range of advanced techniques are crucial for characterizing the biological activity of such small molecules.
One powerful measurement technique used in the study of closely related anthranilic acid derivatives is Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, 19F ligand-observed NMR experiments have been successfully used to provide definitive evidence of target engagement. This method was applied to confirm the direct binding of a fluorinated analog of an anthranilic acid derivative to its target enzyme, MabA, in tuberculosis research, validating it as a molecular target. nih.gov
For broader biological systems, a variety of advanced imaging techniques hold potential for elucidating the pharmacokinetics and pharmacodynamics of this compound or its derivatives:
Magnetic Resonance Spectroscopy (MRS): An non-invasive analytical method that can assess water-soluble metabolites in the brain or other tissues. nih.gov It could potentially be used to measure metabolic changes in response to the compound's activity in models of neurological inflammation or pain.
Positron Emission Tomography (PET): This highly sensitive imaging technique requires radiolabeling the compound of interest with a positron-emitting isotope. A PET scan can then provide quantitative, whole-body information on the drug's distribution, target occupancy, and clearance in real-time within a living animal model. nih.gov
Mass Spectrometry Imaging (MSI): A powerful label-free technique that can map the spatial distribution of a drug and its metabolites within thin sections of tissue. MSI could be used in preclinical animal models to determine precisely where the compound accumulates, for instance, in inflamed tissue, a tumor, or a specific organ.
These advanced techniques are instrumental in modern drug discovery, bridging the gap between in vitro activity and in vivo biological effects by providing detailed spatial and quantitative information.
Vii. Future Research Directions and Emerging Applications
Development of Novel Derivatives with Enhanced Selectivity and Efficacy
The core structure of N-(2,6-dichlorophenyl)anthranilic acid serves as a versatile template for the synthesis of new derivatives with improved pharmacological profiles. Research efforts are focused on chemical modifications to achieve greater selectivity for specific biological targets, thereby enhancing therapeutic efficacy and reducing adverse effects.
One key area of development is the synthesis of analogs with heightened selectivity for the cyclooxygenase-2 (COX-2) enzyme over COX-1. nih.gov This is significant because the inhibition of platelet COX-1 is associated with an increased risk of serious upper gastrointestinal bleeding. nih.gov By creating derivatives that preferentially target COX-2, which is primarily induced at sites of inflammation, researchers aim to retain anti-inflammatory and analgesic effects while minimizing gastrointestinal toxicity.
Furthermore, the synthesis of novel N-substituted anthranilic acid derivatives has yielded compounds with promising anti-inflammatory activity. For instance, studies involving the creation of new oxadiazole and pyrazoline derivatives of a brominated anthranilic acid scaffold have identified molecules with potent anti-inflammatory effects when compared to standard drugs. ijddr.in The chemical modification of the fenamic acid structure through amidation and esterification is a key strategy being explored to develop analogs for managing disease pathogenesis through various pathways. eurekaselect.com The development of such derivatives, based on scaffolds like flufenamic acid, has led to molecules with significant antiproliferative activity against numerous human cancer cell lines. ekb.eg
Table 1: Research on Novel Anthranilic Acid Derivatives
| Derivative Class | Synthetic Approach | Key Findings | Reference(s) |
|---|---|---|---|
| N-Aryl Anthranilic Acids | Copper-Catalyzed Cross-Coupling | High-yield synthesis of a wide range of derivatives, including those with sterically hindered anilines. | nih.gov, acs.org |
| Oxadiazole & Pyrazoline Hybrids | Condensation Reactions | Identification of potent anti-inflammatory agents, with some compounds exceeding the activity of phenylbutazone. | ijddr.in |
Drug Repurposing Strategies for this compound
Drug repurposing, the strategy of identifying new uses for existing drugs, offers a promising and accelerated pathway for therapeutic development. Fenamates, including this compound, are prime candidates for such strategies due to their ability to modulate multiple biological pathways beyond COX inhibition. encyclopedia.pub
A particularly exciting area of investigation is in neurodegenerative disorders. Studies have shown that fenamates can exert neuroprotective effects and are being explored for clinical applications in Alzheimer's disease, Huntington's disease, stroke, and epilepsy. encyclopedia.pubnih.gov For example, mefenamic acid, a close structural relative, has demonstrated neuroprotective effects against glutamate-induced cell death in neuronal cultures and has been shown to reduce brain damage in rodent models. encyclopedia.pubnih.gov The proposed mechanism for some fenamates in Alzheimer's disease involves the inhibition of the transcription factor Specificity Protein 1 (SP1), which in turn decreases the expression of proteins involved in the generation of amyloid plaques. researchgate.net
Beyond neurodegeneration, the anti-tumor activities of fenamates are also being investigated. encyclopedia.pubnih.gov Their potential in cancer therapy stems from their ability to modulate pathways involved in cell proliferation and apoptosis. encyclopedia.pubresearchgate.net Mefenamic acid has also been shown to have synergistic antiviral effects when used in combination therapy against certain RNA viruses. pacehospital.com These findings underscore the significant potential for repurposing this class of compounds for a wide range of diseases far beyond their original anti-inflammatory indications. encyclopedia.pub
Nanotechnology-Based Drug Delivery Systems
Nanotechnology offers a transformative approach to overcoming the limitations of conventional drug delivery, such as poor solubility and systemic side effects. nih.gov By encapsulating therapeutic agents like this compound into nano-scaled carriers, it is possible to enhance their bioavailability, target them to specific tissues, and control their release. nih.gov
Polymeric nanoparticles are a key platform being explored for the delivery of fenamates. Research has demonstrated the successful formulation of mefenamic acid-loaded nanoparticles using polymers like Eudragit RL 100 and ethyl cellulose. researchgate.net These nanoparticles can be engineered to have a specific size, surface morphology, and release profile. researchgate.net For instance, an optimized formulation of mefenamic acid nanoparticles achieved an average particle size of 278.88 nm, an entrapment efficiency of 91.04%, and a sustained release of about 95% of the drug over 12 hours. researchgate.net This controlled release can improve therapeutic outcomes and patient compliance.
Niosomes, which are non-ionic surfactant-based vesicles, are another promising nanocarrier. nih.gov They can encapsulate both hydrophobic and hydrophilic drugs and can accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect, a phenomenon that allows nanoparticles to passively target cancer cells. nih.gov The application of such nanotechnology-based systems could significantly improve the therapeutic index of this compound, especially in potential applications like cancer therapy. nih.gov
Biomarker Discovery and Diagnostic Tool Development
The development of reliable biomarkers is crucial for optimizing drug therapy, enabling personalized medicine, and accelerating clinical trials. For COX inhibitors like this compound, pharmacodynamic biomarkers can provide an objective measure of the drug's effect on its target.
Endogenous mediators of inflammation, such as prostaglandins (B1171923) and thromboxanes, are primary candidates for biomarkers. universiteitleiden.nl Specifically, the inhibition of prostaglandin (B15479496) E2 (PGE2) and thromboxane B2 can be used to predict and select effective doses in humans. ovid.comnih.govresearchgate.net While there is often no direct correlation between the plasma concentration of a COX inhibitor and its analgesic effect, modeling the inhibition of PGE2 levels can serve as a predictive marker for the drug's efficacy. ovid.comnih.gov A model-derived parameter, the IC80 (the concentration required to inhibit 80% of enzyme activity), has been found to correlate directly with the analgesic plasma concentration of various COX inhibitors. ovid.comnih.gov
In addition to efficacy biomarkers, there is a need for safety biomarkers. For instance, N-terminal prohormone brain natriuretic peptide (NT-proBNP) has been identified as a powerful predictor of cardiovascular risk in arthritis patients undergoing long-term NSAID therapy. mdedge.com The use of such biomarkers can help stratify patients by risk and guide therapeutic choices to enhance safety. mdedge.com The integration of biomarker data into drug development can lead to a more accurate prediction of efficacy and safety in chronic inflammatory conditions. universiteitleiden.nl
Table 2: Potential Biomarkers for this compound Therapy
| Biomarker Type | Biomarker Candidate | Clinical Relevance | Reference(s) |
|---|---|---|---|
| Pharmacodynamic (Efficacy) | Prostaglandin E2 (PGE2) | Predicts analgesic and anti-inflammatory response; aids in dose selection. | ovid.com, nih.gov, researchgate.net |
| Pharmacodynamic (Efficacy) | Thromboxane B2 | Predicts drug effect and helps in the selection of efficacious doses. | ovid.com, researchgate.net |
| Safety (Cardiovascular) | NT-proBNP | Stratifies patients based on risk for cardiovascular side effects during long-term NSAID use. | mdedge.com |
Combination Therapies and Synergistic Effects
Combining this compound or related NSAIDs with other therapeutic agents is a strategy to enhance efficacy, target multiple disease pathways, or reduce the required dose of one or both drugs. mdpi.com Analgesic combination products often contain an NSAID along with another pain reliever that works through a different mechanism. drugs.com
Preclinical studies have shown synergistic analgesic effects when NSAIDs are combined with other classes of drugs. For example, the co-administration of diclofenac (B195802) with the H1 antihistamine pyrilamine resulted in synergistic improvements in anti-inflammatory and anti-nociceptive efficacy in a rat model. mdpi.com Similarly, combination therapy with metformin and an NSAID like ibuprofen (B1674241) led to a significantly better reduction of hyperalgesia compared to either drug alone. mdpi.com
Investigation of Off-Target Effects and Polypharmacology
Polypharmacology is the concept that a single drug can interact with multiple molecular targets. While the primary mechanism of action for this compound is the inhibition of COX enzymes, research is uncovering additional, "off-target" effects that contribute to its therapeutic profile and may open new avenues for its use.
A significant finding is that fenamate NSAIDs can act as effective and selective inhibitors of the NLRP3 inflammasome, a protein complex involved in processing the pro-inflammatory cytokine interleukin-1β. nih.gov This inhibition occurs independently of the COX enzymes and appears to be mediated through the volume-regulated anion channel in macrophages. nih.gov Since the NLRP3 inflammasome is implicated in a variety of inflammatory conditions, including Alzheimer's disease and metabolic diseases, this off-target effect makes fenamates attractive candidates for treating these disorders. nih.gov
Of course, off-target effects are also responsible for the well-known side effects of NSAIDs. These include gastrointestinal issues like ulcers and bleeding, renal complications, and an increased risk of cardiovascular events. benthamscience.comhealthline.com Understanding the full spectrum of a drug's interactions—both beneficial and detrimental—is essential for its safe and effective use and for identifying new therapeutic opportunities.
Green Chemistry Approaches in Synthesis
The pharmaceutical industry is increasingly adopting the principles of green chemistry to make the synthesis of drugs more sustainable, cost-effective, and environmentally friendly. jddhs.commdpi.com These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. jddhs.com
For the synthesis of N-aryl anthranilic acids, including this compound, traditional methods like the Ullmann condensation often require harsh conditions and long reaction times. scielo.br Green chemistry offers several innovative alternatives. One such approach is the use of ionic liquids as a medium for a modified Ullmann coupling reaction. This method has been shown to be simple, environmentally friendly, and high-yielding for the synthesis of various fenamate drugs. colab.ws
Energy-efficient techniques are also being employed. Microwave-assisted synthesis, for example, can dramatically reduce reaction times and energy consumption compared to conventional heating methods. jddhs.comscielo.br The use of ultrasound irradiation in the presence of water as a solvent is another green technique that has been successfully applied to the synthesis of N-phenylanthranilic acid derivatives. science.gov These methods not only reduce the environmental footprint of pharmaceutical manufacturing but can also lead to higher yields and cleaner reaction profiles. jddhs.comcolab.ws
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing N-(2,6-Dichlorophenyl)anthranilic acid, and what are the critical purification steps?
- Methodological Answer : A common synthesis involves reacting 2-[(2,6-dichlorophenyl)amino]phenyl acetyl chloride with anthranilic acid derivatives in pyridine at controlled temperatures (0–5°C for initiation, followed by room temperature). The product is purified by washing with sodium bicarbonate (5% w/v) to remove unreacted acid, followed by recrystallization from methanol .
- Key Considerations : Monitor reaction completion via TLC or HPLC. Pyridine acts as both solvent and acid scavenger. Ensure thorough removal of residual pyridine during purification.
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : Analyze aromatic proton environments (e.g., chemical shifts between δ 6.8–7.5 ppm for dichlorophenyl and anthranilic acid protons). Additivity principles validate substituent effects in calculated vs. observed shifts .
- IR Spectroscopy : Confirm amide/acid functional groups (e.g., C=O stretch ~1680–1720 cm⁻¹, N–H bend ~1550 cm⁻¹) .
- Data Interpretation : Cross-reference spectral data with computational models (e.g., density functional theory) to resolve ambiguities in substituent positioning.
Q. What in vivo models are validated for initial screening of its anti-inflammatory activity?
- Methodological Answer :
- Acute Inflammation : Carrageenan-induced paw edema in rodents, with dose-response comparisons to diclofenac sodium .
- Subacute Inflammation : Granuloma models (e.g., cotton pellet implantation) to assess chronic anti-inflammatory effects .
- Key Metrics : Measure edema reduction, leukocyte infiltration, and cytokine levels (e.g., TNF-α, IL-6).
Advanced Research Questions
Q. How does substitution on the phenyl ring modulate biological activity in anthranilic acid derivatives?
- Methodological Answer :
- Electron-Withdrawing Groups (e.g., Cl) : Enhance anti-inflammatory activity by stabilizing the carboxylate anion, improving target binding (e.g., cyclooxygenase inhibition). Compare analogs like meclofenamic acid (2,6-dichloro-3-methyl substitution) .
- Steric Effects : Bulky substituents at the 2,6-positions reduce metabolic degradation but may limit solubility. Use molecular docking to predict binding affinity .
- Experimental Design : Synthesize derivatives with systematic substitutions (e.g., methyl, trifluoromethyl) and test in TRP channel blocking assays .
Q. How can contradictions in pharmacological data between in vitro and in vivo models be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability, plasma protein binding, and metabolite formation. For example, sodium salts of anthranilic acids show enhanced solubility but variable tissue penetration .
- Mechanistic Studies : Use isolated enzyme assays (e.g., COX-1/COX-2 inhibition) to isolate target effects from systemic responses. Cross-validate with knockout animal models .
- Case Study : Discrepancies in potency between carrageenan edema (in vivo) and COX inhibition (in vitro) may arise from metabolite activity or off-target effects.
Q. What computational strategies optimize synthesis and activity prediction for novel derivatives?
- Methodological Answer :
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with anti-inflammatory IC₅₀ values .
- DFT Calculations : Predict NMR chemical shifts and reaction intermediates (e.g., acetyl chloride formation) to streamline synthesis .
- Tool Recommendations : Use Gaussian or ORCA for quantum mechanical modeling; Schrödinger Suite for docking studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
